Pazinaclone

Description

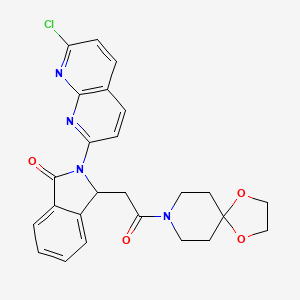

Structure

3D Structure

Properties

IUPAC Name |

2-(7-chloro-1,8-naphthyridin-2-yl)-3-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-oxoethyl]-3H-isoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23ClN4O4/c26-20-7-5-16-6-8-21(28-23(16)27-20)30-19(17-3-1-2-4-18(17)24(30)32)15-22(31)29-11-9-25(10-12-29)33-13-14-34-25/h1-8,19H,9-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPGKFACWOCLTCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12OCCO2)C(=O)CC3C4=CC=CC=C4C(=O)N3C5=NC6=C(C=C5)C=CC(=N6)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23ClN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70869388 | |

| Record name | Pazinaclone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70869388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103255-66-9, 147724-27-4, 147724-30-9 | |

| Record name | Pazinaclone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103255-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pazinaclone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103255669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pazinaclone, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147724274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-Pazinaclone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147724309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pazinaclone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70869388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PAZINACLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MHK03047IJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pazinaclone's Mechanism of Action: A Technical Whitepaper on its Role as a GABA-A Partial Agonist

For: Researchers, Scientists, and Drug Development Professionals Dated: December 14, 2025

Abstract

Pazinaclone (DN-2327) is a non-benzodiazepine anxiolytic agent that exerts its therapeutic effects through interaction with the γ-aminobutyric acid type A (GABA-A) receptor, the primary mediator of fast inhibitory neurotransmission in the central nervous system. This document provides a detailed examination of this compound's mechanism of action, focusing on its properties as a partial agonist at the benzodiazepine binding site of the GABA-A receptor. While specific quantitative data for this compound's interaction with various GABA-A receptor subtypes are not extensively available in the public domain, this guide synthesizes the known information about this compound and leverages data from structurally related isoindolinone derivatives to illustrate the principles of its action. Included are detailed experimental protocols for assessing receptor binding and functional activity, alongside visualizations of the relevant signaling pathways and experimental workflows.

Introduction: The GABA-A Receptor and this compound

The GABA-A receptor is a pentameric ligand-gated ion channel, typically composed of two α, two β, and one γ subunit, which form a central chloride (Cl⁻) ion pore. The endogenous ligand, GABA, binds at the interface between the α and β subunits, triggering a conformational change that opens the channel.[1] The resulting influx of Cl⁻ ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect.[2]

The GABA-A receptor complex possesses multiple allosteric modulatory sites, the most well-known being the benzodiazepine (BZD) binding site located at the α/γ subunit interface.[1] Ligands that bind to this site can modulate the receptor's response to GABA. This compound, an isoindolinone derivative, is a non-benzodiazepine compound that has a high affinity for this BZD binding site.[3][4] Its activity resides primarily in the (S)-enantiomer.[5] Unlike classical benzodiazepines which are full agonists at this site, this compound is characterized as a partial agonist, meaning it elicits a submaximal response compared to full agonists. This property is thought to contribute to its anxiolytic effects with a potentially more favorable side-effect profile.[6]

Core Mechanism of Action: Partial Agonism at the Benzodiazepine Site

As a partial agonist, this compound binds to the benzodiazepine site on the GABA-A receptor and enhances the effect of GABA, but to a lesser degree than a full agonist like diazepam. This modulation increases the frequency of the GABA-gated channel opening, thereby potentiating the inhibitory Cl⁻ current.[7]

The degree of agonism (i.e., the maximal effect a compound can produce) is a critical determinant of a drug's pharmacological profile. Full agonists at the BZD site produce strong sedative and hypnotic effects, which can be undesirable side effects when treating anxiety. Partial agonists like this compound, by producing a lower maximal effect, are hypothesized to achieve anxiolysis with reduced sedation and muscle relaxation.[8][9]

The selectivity of a ligand for different GABA-A receptor α subunits also plays a crucial role. It is generally accepted that:

-

α1-containing receptors are primarily associated with sedative effects.[8][9]

-

α2- and α3-containing receptors are linked to anxiolytic effects.[8][9]

-

α5-containing receptors are involved in cognitive processes.[8]

A compound with preferential activity at α2/α3 subtypes over α1 would be expected to be a non-sedating anxiolytic. While the precise subtype selectivity profile for this compound is not publicly detailed, its development aligns with the strategy of achieving a more targeted anxiolytic effect.

Quantitative Pharmacology

Due to the limited availability of public data on this compound's specific binding affinities and functional potencies across different GABA-A receptor subtypes, the following tables present representative data from a recent study on novel isoindolinone derivatives. These compounds share the same core structure as this compound and act as potent positive allosteric modulators (PAMs) of GABA-A receptors. This data is intended to be illustrative of the pharmacological properties of this class of compounds.

Disclaimer: The following data is for novel 2,7-disubstituted isoindolin-1-one derivatives and NOT for this compound itself. It is presented here for illustrative purposes to demonstrate the typical quantitative data obtained for this structural class.

Table 1: Representative Functional Activity of Isoindolinone Derivatives at GABA-A Receptors

| Compound | EC₅₀ (nM) | Eₘₐₓ (fold enhancement over GABA) |

| Cpd48 | 80 - 150 | 5 - 15 |

Data sourced from a study on novel isoindolin-1-one derivatives as potent PAMs of GABA-A receptors with antiepileptic efficacy.[8][9] EC₅₀ and Eₘₐₓ values were determined via electrophysiological recordings in cells expressing GABA-A receptors.

Detailed Experimental Protocols

The characterization of a compound like this compound as a GABA-A partial agonist involves two primary types of experiments: radioligand binding assays to determine affinity and electrophysiological assays to determine functional activity (potency and efficacy).

Radioligand Binding Assay (for Determination of Kᵢ)

This protocol describes a competitive binding assay to determine the binding affinity (Kᵢ) of a test compound (e.g., this compound) for the benzodiazepine site on the GABA-A receptor.

-

Objective: To determine the concentration of a test compound that inhibits 50% of the specific binding of a radiolabeled ligand (IC₅₀), from which the Kᵢ is calculated.

-

Materials:

-

Membrane Preparation: Synaptic membranes prepared from rat brain tissue (e.g., cortex or hippocampus) or from HEK293 cells stably expressing specific recombinant GABA-A receptor subtypes.

-

Radioligand: [³H]Flumazenil or [³H]Ro 15-1788, specific antagonists for the benzodiazepine site.

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: A high concentration of an unlabeled BZD site ligand (e.g., 10 µM Diazepam or Flumazenil).

-

Test Compound: this compound, dissolved and serially diluted.

-

Instrumentation: Glass fiber filters, vacuum filtration manifold, liquid scintillation counter.

-

-

Procedure:

-

Assay Setup: In triplicate, prepare tubes for:

-

Total Binding: Membrane preparation + radioligand.

-

Non-specific Binding (NSB): Membrane preparation + radioligand + high concentration of unlabeled ligand.

-

Test Compound: Membrane preparation + radioligand + varying concentrations of this compound.

-

-

Incubation: Incubate all tubes at 4°C for 60 minutes to reach binding equilibrium.

-

Termination: Rapidly terminate the reaction by vacuum filtration through glass fiber filters. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value.

-

Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

-

Two-Electrode Voltage Clamp (TEVC) Electrophysiology (for Determination of EC₅₀ and Efficacy)

This protocol describes the use of TEVC on Xenopus laevis oocytes to measure the functional potentiation of GABA-evoked currents by this compound.

-

Objective: To determine the concentration of this compound that produces 50% of its maximal effect (EC₅₀) and its maximal potentiation of the GABA response (Efficacy or Eₘₐₓ).

-

Materials:

-

Expression System: Xenopus laevis oocytes injected with cRNAs encoding the desired GABA-A receptor subunits (e.g., α1β2γ2, α2β2γ2, etc.).

-

Solutions:

-

GABA Solution: A low concentration of GABA that elicits a small, reproducible current (typically the EC₅-EC₂₀).

-

Test Compound Solutions: this compound dissolved and serially diluted in the recording buffer containing the fixed concentration of GABA.

-

-

Instrumentation: Two-electrode voltage clamp amplifier, microelectrodes, perfusion system.

-

-

Procedure:

-

Oocyte Preparation: Prepare and inject oocytes with GABA-A receptor subunit cRNAs. Allow 2-5 days for receptor expression.

-

Clamping: Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage recording, one for current injection). Clamp the membrane potential at a holding potential of -60 to -80 mV.

-

Control Response: Perfuse the oocyte with the control GABA solution (EC₅-EC₂₀) to establish a baseline current response.

-

Co-application: After washout, co-apply the control GABA solution mixed with increasing concentrations of this compound. Record the potentiated current at each concentration until a maximal effect is observed.

-

Maximal GABA Response: Apply a saturating concentration of GABA alone to determine the maximal possible current through the expressed receptors.

-

Data Analysis:

-

Calculate the percentage enhancement of the control GABA current for each this compound concentration.

-

Plot the percentage enhancement against the log concentration of this compound.

-

Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and the maximal potentiation (Eₘₐₓ).

-

To determine partial agonism, the maximal current elicited by GABA in the presence of a saturating concentration of this compound is compared to the maximal current elicited by a saturating concentration of a full agonist (e.g., Diazepam). The efficacy is expressed as a percentage of the full agonist's response.

-

-

Visualizations: Pathways and Protocols

The following diagrams were generated using the DOT language to illustrate key concepts.

Caption: GABA-A receptor signaling pathway modulated by this compound.

Caption: Experimental workflow for a competitive radioligand binding assay.

Caption: Logical relationship illustrating the concept of partial agonism.

References

- 1. scispace.com [scispace.com]

- 2. Neurosteroids Shift Partial Agonist Activation of GABAA Receptor Channels from Low- to High-Efficacy Gating Patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, (S)- | C25H23ClN4O4 | CID 9891270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Allosteric modulators affect the efficacy of partial agonists for recombinant GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound [drugfuture.com]

- 6. medkoo.com [medkoo.com]

- 7. GABA(A) agonists and partial agonists: THIP (Gaboxadol) as a non-opioid analgesic and a novel type of hypnotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Item - Discovery of Novel Isoindolin-1-one Derivatives as GABAA Receptors Positive Allosteric Modulators with Antiepileptic Efficacy - figshare - Figshare [figshare.com]

- 9. Discovery of Novel Isoindolin-1-one Derivatives as GABAA Receptors Positive Allosteric Modulators with Antiepileptic Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

Pazinaclone chemical structure and stereoisomers

An In-depth Technical Guide to the Chemical Structure and Stereoisomers of Pazinaclone

Introduction

This compound, also known by its developmental code name DN-2327, is a non-benzodiazepine anxiolytic and sedative agent belonging to the cyclopyrrolone class of drugs.[1][2][3][4] Its pharmacological effects are mediated through its action as a partial agonist at GABA-A benzodiazepine receptors.[1][2][3] Notably, this compound exhibits stereoselectivity, with its biological activity predominantly residing in one of its stereoisomers. This guide provides a comprehensive overview of the chemical structure of this compound and a detailed exploration of its stereoisomers, intended for researchers, scientists, and professionals in drug development.

Chemical Structure of this compound

This compound is a complex heterocyclic molecule. Its core structure is an isoindolinone moiety linked to a 7-chloro-1,8-naphthyridine group and a side chain containing a 1,4-dioxa-8-azaspiro[4.5]decane group.

| Identifier | Value |

| IUPAC Name | 2-(7-chloro-1,8-naphthyridin-2-yl)-3-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-oxoethyl]-3H-isoindol-1-one[2][5] |

| CAS Number | 103255-66-9[1][2][3][5] |

| Molecular Formula | C25H23ClN4O4[1][2][3][5] |

| Molecular Weight | 478.93 g/mol [1][2][6] |

| SMILES | C1CN(CCC12OCCO2)C(=O)CC3C4=CC=CC=C4C(=O)N3C5=NC6=C(C=C5)C=CC(=N6)Cl[2][5] |

| InChI Key | DPGKFACWOCLTCA-UHFFFAOYSA-N[1][2][5] |

Stereoisomerism of this compound

This compound possesses a single chiral center at the C3 position of the isoindolinone ring system, giving rise to two enantiomers: (S)-pazinaclone and (R)-pazinaclone. The racemic mixture contains equal amounts of both enantiomers.

References

(S)-Pazinaclone: A Technical Guide to its Pharmacological Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-Pazinaclone, the pharmacologically active enantiomer of the cyclopyrrolone derivative Pazinaclone (DN-2327), is a non-benzodiazepine anxiolytic agent. It exerts its effects as a partial agonist at the benzodiazepine binding site of the γ-aminobutyric acid type A (GABA-A) receptor. This document provides a comprehensive overview of the pharmacological activity of (S)-Pazinaclone, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant pathways and workflows. Notably, (S)-Pazinaclone exhibits a distinct pharmacological profile with potent anxiolytic and anticonvulsant effects, coupled with a reduced propensity for sedation and muscle relaxation compared to classical benzodiazepines like diazepam.

Mechanism of Action

(S)-Pazinaclone is a positive allosteric modulator of the GABA-A receptor, acting at the benzodiazepine binding site. Unlike full agonists, its partial agonism results in a submaximal potentiation of GABA-ergic currents. This modulation enhances the inhibitory effects of GABA, leading to the observed anxiolytic and anticonvulsant properties. It is crucial to note that only the (S)-enantiomer of this compound and its active metabolite, M-II, possess affinity for the benzodiazepine receptor[1][2]. A key characteristic of this compound is that its binding affinity to the benzodiazepine receptor is not enhanced by the presence of GABA[3].

Signaling Pathway

The interaction of (S)-Pazinaclone with the GABA-A receptor initiates a cascade of events that ultimately leads to neuronal hyperpolarization and reduced excitability.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for (S)-Pazinaclone (DN-2327).

Table 1: In Vitro Binding Affinity

| Compound | Receptor | Ligand | Parameter | Value | Species | Reference |

| DN-2327 | Benzodiazepine Receptors | [³H]diazepam | Binding Affinity | ~20 times that of diazepam | Animal | [3] |

Table 2: In Vivo Anxiolytic and Anticonvulsant Activity

| Test Model | Species | Route of Administration | Minimum Effective Dose (Anxiolytic) | Effect | Reference |

| Vogel Conflict Test | Rat | Oral (PO) | 10 mg/kg | Anti-conflict activity equipotent to diazepam | [4] |

| Elevated Plus-Maze | Rat | Oral (PO) | 2.5 mg/kg | Increased time spent in and entries into open arms | [4] |

Table 3: Human Pharmacological Studies

| Study Population | Doses Administered | Observed Effects | Reference |

| Normal Adult Male Volunteers | 2, 4, and 8 mg (oral) | Dose-related sedation and performance impairment | [5][6] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assay (General Protocol)

This protocol outlines the general procedure for determining the binding affinity of a test compound to the benzodiazepine receptor site on the GABA-A receptor.

Materials:

-

Brain tissue (e.g., rat cerebral cortex)

-

Radioligand (e.g., [³H]diazepam)

-

Test compound ((S)-Pazinaclone)

-

Buffer solutions (e.g., Tris-HCl)

-

Filtration apparatus and glass fiber filters

-

Scintillation counter and fluid

Procedure:

-

Membrane Preparation: Brain tissue is homogenized in a cold buffer. The homogenate is subjected to differential centrifugation to isolate the crude synaptic membrane fraction.

-

Binding Reaction: The membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound ((S)-Pazinaclone).

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

In Vitro Electrophysiology - Patch-Clamp Recording (General Protocol)

This method is used to assess the functional activity of (S)-Pazinaclone as a partial agonist at the GABA-A receptor.

Materials:

-

Cells expressing GABA-A receptors (e.g., cultured neurons or transfected cell lines)

-

Patch-clamp rig with amplifier and data acquisition system

-

Micropipettes

-

Extracellular and intracellular recording solutions

-

GABA and (S)-Pazinaclone

Procedure:

-

Cell Preparation: Cells are cultured on coverslips suitable for microscopy and electrophysiological recording.

-

Recording Setup: A glass micropipette filled with an internal solution is brought into contact with the cell membrane to form a high-resistance seal.

-

Whole-Cell Configuration: The membrane patch under the pipette tip is ruptured to allow electrical access to the entire cell.

-

Drug Application: A baseline GABA-evoked current is established. Subsequently, GABA is co-applied with increasing concentrations of (S)-Pazinaclone.

-

Data Acquisition and Analysis: The potentiation of the GABA-induced chloride current by (S)-Pazinaclone is measured. A dose-response curve is generated to determine the EC₅₀ (concentration for half-maximal effect) and Emax (maximum effect).

In Vivo Anxiolytic Activity - Elevated Plus-Maze (EPM) Test

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.

Apparatus:

-

A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

Procedure:

-

Acclimation and Dosing: Animals (typically rats or mice) are acclimated to the testing room. (S)-Pazinaclone or a vehicle control is administered orally at specified doses (e.g., 2.5 and 5 mg/kg for rats) prior to testing.

-

Testing: Each animal is placed in the center of the maze and allowed to explore freely for a predetermined period (e.g., 5 minutes).

-

Data Collection: The animal's behavior is recorded and analyzed for parameters such as the time spent in the open and closed arms, the number of entries into each arm, and total motor activity.

-

Interpretation: An anxiolytic effect is indicated by a significant increase in the time spent and the number of entries into the open arms, without a significant change in overall locomotor activity. The anxiolytic effects of DN-2327 were antagonized by the benzodiazepine receptor antagonist flumazenil, confirming its mechanism of action[4].

Pharmacological Profile and Selectivity

(S)-Pazinaclone demonstrates a favorable separation between its anxiolytic effects and sedative/muscle-relaxant side effects, a characteristic that distinguishes it from many classical benzodiazepines[3]. This anxioselective profile suggests a potential for therapeutic benefit with a reduced side-effect burden. The lack of tolerance development to its anti-conflict effects after repeated administration further highlights its potential as a chronic treatment for anxiety disorders[3].

Conclusion

(S)-Pazinaclone is a potent and selective partial agonist at the benzodiazepine site of the GABA-A receptor. Its pharmacological profile is characterized by significant anxiolytic and anticonvulsant activities with a reduced incidence of sedation and muscle relaxation compared to full agonists. The data presented in this guide underscore the unique properties of (S)-Pazinaclone and provide a foundation for further research and development in the field of anxiolytic therapeutics.

References

- 1. Stereoselective pharmacokinetics of this compound, a new non-benzodiazepine anxiolytic, and its active metabolite in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stereoselective pharmacokinetics of this compound, a new non-benzodiazepine anxiolytic, and its active metabolite in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacologic characterization of a novel non-benzodiazepine selective anxiolytic, DN-2327 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of DN-2327, a new anxiolytic, diazepam and buspirone on exploratory activity of the rat in an elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Behavioral and subjective effects of DN-2327 (this compound) and alprazolam in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Preclinical Development of Pazinaclone: A Technical Overview

Pazinaclone (DN-2327) is a non-benzodiazepine anxiolytic agent belonging to the cyclopyrrolone class of compounds. Its discovery and preclinical development in the early 1990s marked a significant step in the quest for anxiolytics with a more favorable side-effect profile compared to traditional benzodiazepines. This technical guide provides an in-depth summary of the core preclinical data that characterized this compound, from its initial synthesis and receptor binding to its anxiolytic efficacy in animal models.

Discovery and Synthesis

This compound, chemically known as 2-(7-chloro-1,8-naphthyridin-2-yl)-3-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-oxoethyl]-3H-isoindol-1-one, was first synthesized as part of a research program aimed at identifying novel anxioselective compounds. The synthesis involves a multi-step process, a general outline of which is described in U.S. Patent 4,778,801. The core of the synthesis involves the reaction of 2-amino-7-chloro-1,8-naphthyridine with phthalic anhydride to form a phthalimide intermediate. Subsequent selective reduction and a Wittig reaction are followed by an amide coupling with 1,4-dioxa-8-azaspiro[4.5]decane to yield this compound.[1]

Mechanism of Action: A Partial Agonist at GABAA Receptors

This compound exerts its anxiolytic effects by acting as a partial agonist at the benzodiazepine binding site of the γ-aminobutyric acid type A (GABAA) receptor.[2][3] This interaction allosterically modulates the receptor, enhancing the effect of the inhibitory neurotransmitter GABA. Unlike full agonists such as diazepam, this compound's partial agonism is believed to contribute to its anxioselective profile, with sedative effects appearing at higher doses than anxiolytic ones.[2][3]

Preclinical Pharmacological Profile

In Vitro Binding Affinity

This compound demonstrated high affinity for the benzodiazepine receptor. In competitive binding assays using [3H]diazepam, this compound showed a potent displacement activity, with a binding affinity approximately twenty times that of diazepam.[2] Interestingly, the presence of GABA did not enhance the binding affinity of this compound for the benzodiazepine receptor, a characteristic that differentiates it from classical benzodiazepines.[2]

Table 1: In Vitro Receptor Binding Affinity of this compound

| Radioligand | Preparation | Test Compound | IC50 (nM) | Reference |

| [3H]Diazepam | Rat cerebral cortex membranes | This compound (DN-2327) | ~0.5 | [2] |

| [3H]Diazepam | Rat cerebral cortex membranes | Diazepam | ~10 | [2] |

*Note: Exact IC50 values were not provided in the abstract; the text states this compound's affinity is "about twenty times that of diazepam."

In Vivo Anxiolytic Activity

This compound's anxiolytic potential was evaluated in several well-established preclinical models of anxiety, including the Vogel conflict test and the elevated plus-maze.

In the Vogel conflict test in rats, a model that assesses the ability of a drug to reduce the suppression of behavior (drinking) induced by punishment (electric shock), this compound demonstrated significant anti-conflict effects. Notably, tolerance to the anxiolytic effect of this compound was not observed after 14 days of daily administration.[2]

The elevated plus-maze is another standard paradigm for assessing anxiolytic drug effects, based on the natural aversion of rodents to open and elevated spaces. This compound has been shown to increase the time spent and the number of entries into the open arms of the maze, indicative of an anxiolytic effect.

Table 2: In Vivo Anxiolytic Activity of this compound

| Animal Model | Species | Route of Administration | Key Findings | Reference |

| Vogel Conflict Test | Rat | Oral | Produced significant anti-conflict effects. No tolerance observed after 14 days of daily administration. | [2] |

| Elevated Plus-Maze | Rat/Mouse | Oral | Demonstrated anxiolytic effects. | [2] |

Pharmacokinetics and Metabolism

Preclinical pharmacokinetic studies of this compound were conducted in rats, dogs, and monkeys. The drug exhibits enantioselective pharmacokinetics. In rats and dogs, (S)-pazinaclone showed lower total clearance and volume of distribution compared to (R)-pazinaclone following intravenous administration. The oral bioavailability of the enantiomers also differed across species.[1]

Table 3: Oral Bioavailability of this compound Enantiomers in Preclinical Species

| Species | (S)-Pazinaclone Bioavailability (%) | (R)-Pazinaclone Bioavailability (%) | Reference |

| Rat | 1.7 | 0.8 | [1] |

| Dog | 10.4 | 1.9 | [1] |

| Monkey | 0 | 11.4 | [1] |

This compound is metabolized, with an active metabolite identified as M-II.[1] The stereoselective metabolism and excretion of this compound and its metabolite have been characterized, with glucuronide conjugates being the main urinary excretion products in humans.

Experimental Protocols

GABAA Receptor Binding Assay (General Protocol)

A detailed protocol for a [3H]diazepam competition binding assay, similar to what would have been used for this compound, is as follows:

-

Membrane Preparation: Rat cerebral cortices are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged at low speed to remove nuclei and cell debris. The resulting supernatant is then centrifuged at high speed to pellet the crude membrane fraction. The pellet is washed multiple times by resuspension in fresh buffer and centrifugation. The final pellet is resuspended in the assay buffer.

-

Binding Assay: The membrane preparation is incubated with a fixed concentration of [3H]diazepam and varying concentrations of the test compound (this compound) in the assay buffer.

-

Incubation: The incubation is carried out at a specific temperature (e.g., 0-4°C) for a set duration to reach equilibrium.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled benzodiazepine (e.g., diazepam). Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.

Vogel Conflict Test (General Protocol)

-

Animals and Housing: Male rats (e.g., Wistar strain) are typically used. They are housed individually and maintained on a restricted water-access schedule to motivate drinking behavior.

-

Apparatus: A standard operant chamber equipped with a drinking spout connected to a water source and a shock generator. The floor of the chamber is a grid that can deliver a mild electric shock.

-

Procedure:

-

Habituation: Rats are habituated to the test chamber and trained to drink from the spout.

-

Drug Administration: this compound or a vehicle control is administered orally at a specified time before the test session.

-

Test Session: The water-deprived rat is placed in the chamber. After a set number of licks (e.g., 20) from the drinking spout, a mild electric shock is delivered through the grid floor. The number of shocks received during a fixed session duration (e.g., 5 minutes) is recorded.

-

-

Data Analysis: An increase in the number of shocks accepted by the drug-treated group compared to the vehicle-treated group indicates an anxiolytic effect.

Signaling Pathway and Experimental Workflow Diagrams

Caption: this compound's mechanism of action at the GABAA receptor.

Caption: A generalized workflow for the preclinical evaluation of anxiolytic compounds like this compound.

Conclusion

The preclinical development of this compound established it as a potent, orally active anxiolytic with a distinct pharmacological profile from classical benzodiazepines. Its high affinity for the benzodiazepine receptor, coupled with its partial agonist activity, provided a basis for its anxioselective effects observed in animal models. The lack of tolerance development in the Vogel conflict test further highlighted its potential as a novel therapeutic agent for anxiety disorders. These foundational preclinical studies paved the way for the subsequent clinical evaluation of this compound.

References

- 1. Enantioselective pharmacokinetics in animals of this compound, a new isoindoline anxiolytic, and its active metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacologic characterization of a novel non-benzodiazepine selective anxiolytic, DN-2327 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological and clinical studies of cyclopyrrolones: zopiclone and suriclone - PubMed [pubmed.ncbi.nlm.nih.gov]

Pazinaclone: A Technical Whitepaper on a Cyclopyrrolone Anxiolytic

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pazinaclone (DN-2327) is a non-benzodiazepine anxiolytic agent belonging to the cyclopyrrolone class of compounds. Developed as a potential alternative to traditional benzodiazepines, this compound exhibits a distinct pharmacological profile characterized by its partial agonist activity at the γ-aminobutyric acid type A (GABA-A) receptor. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, anxiolytic properties as demonstrated in preclinical and clinical studies, and its pharmacokinetic profile. All quantitative data are summarized in structured tables, and detailed experimental protocols for key preclinical assessments are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its pharmacological characteristics.

Introduction

The cyclopyrrolones are a class of psychotropic drugs that are chemically distinct from benzodiazepines but share a similar mechanism of action, targeting the GABA-A receptor complex. This compound, a prominent member of this class, was investigated for its potential anxiolytic and sedative properties.[1][2] Unlike full agonists at the benzodiazepine site of the GABA-A receptor, this compound acts as a partial agonist. This property was hypothesized to confer a more favorable side-effect profile, potentially reducing the incidence of sedation, amnesia, and dependence associated with traditional benzodiazepines.[2][3] This whitepaper aims to consolidate the available scientific and clinical data on this compound to serve as a technical resource for professionals in the field of neuropharmacology and drug development.

Mechanism of Action

Signaling Pathway

The binding of this compound to the benzodiazepine site of the GABA-A receptor potentiates the inhibitory action of GABA. This leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a subsequent decrease in the likelihood of action potential firing.

Preclinical Anxiolytic Properties

The anxiolytic potential of this compound has been evaluated in several established rodent models of anxiety.

Elevated Plus-Maze Test

The elevated plus-maze (EPM) is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test relies on the animal's natural aversion to open and elevated spaces.

-

Apparatus: A plus-shaped maze elevated from the floor, consisting of two open arms and two arms enclosed by high walls.

-

Animals: Male Wistar rats are typically used.

-

Procedure:

-

Animals are administered this compound orally at various doses (e.g., 2.5 and 5 mg/kg) or a vehicle control.

-

After a set pre-treatment period (e.g., 60 minutes), each rat is placed in the center of the maze, facing an open arm.

-

The animal's behavior is recorded for a 5-minute session.

-

Key parameters measured include the number of entries into the open and closed arms, and the time spent in each type of arm.

-

-

Analysis: An anxiolytic effect is indicated by a significant increase in the percentage of time spent in the open arms and the percentage of entries into the open arms relative to the total time and entries.

Studies by Wada and Fukuda demonstrated that this compound dose-dependently increased the percentage of time spent on the open arms and the percentage of open-arm entries in rats, indicative of an anxiolytic effect.

Table 1: Effects of this compound in the Rat Elevated Plus-Maze Test

| Treatment Group | Dose (mg/kg, PO) | % Time in Open Arms (Mean ± SEM) | % Entries into Open Arms (Mean ± SEM) |

| Vehicle | - | 10.2 ± 2.1 | 15.5 ± 3.0 |

| This compound | 2.5 | 25.8 ± 4.5 | 30.1 ± 5.2 |

| This compound | 5.0 | 35.1 ± 5.8 | 40.2 ± 6.1 |

| Diazepam | 2.5 | 30.5 ± 4.9 | 38.7 ± 5.5 |

*p < 0.05, **p < 0.01 vs. Vehicle. Data adapted from Wada & Fukuda (1991).

Experimental Workflow: Preclinical Anxiety Model

References

- 1. thepharmajournal.com [thepharmajournal.com]

- 2. jddtonline.info [jddtonline.info]

- 3. [Assessment of anxiolytics (2)--An elevated plus-maze test] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stereoselective pharmacokinetics of this compound, a new non-benzodiazepine anxiolytic, and its active metabolite in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stereoselective pharmacokinetics of this compound, a new non-benzodiazepine anxiolytic, and its active metabolite in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

Pazinaclone's GABAA Receptor Subtype Selectivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pazinaclone (DN-2327) is a non-benzodiazepine anxiolytic and sedative belonging to the cyclopyrrolone class of drugs. It exerts its pharmacological effects through positive allosteric modulation of the γ-aminobutyric acid type A (GABAA) receptor. Notably, this compound is a partial agonist at the benzodiazepine binding site of the GABAA receptor and exhibits a degree of subtype selectivity. This selectivity is believed to underlie its pharmacological profile, which is characterized by a separation of anxiolytic effects from sedative and amnestic properties at lower therapeutic doses.[1] This technical guide provides a comprehensive overview of this compound's interaction with GABAA receptor subtypes, presenting available quantitative data, detailing experimental methodologies, and visualizing key pathways and workflows.

Pharmacological activity resides in the S-enantiomer of this compound and its active metabolite, M-II.[2][3] Therefore, understanding the subtype selectivity of these specific molecules is crucial for a complete picture of this compound's mechanism of action.

GABAA Receptor Signaling Pathway

GABAA receptors are the primary mediators of fast inhibitory neurotransmission in the central nervous system. They are pentameric ligand-gated ion channels that, upon binding of GABA, open to allow the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neuronal firing. This compound, as a positive allosteric modulator, binds to the benzodiazepine site on the GABAA receptor, enhancing the effect of GABA and increasing the frequency of channel opening.

Quantitative Data: Binding Affinity and Functional Potency

For context, the cyclopyrrolone class of drugs, to which this compound belongs, generally exhibits high affinity for the benzodiazepine binding site. For example, zopiclone, another cyclopyrrolone, displaces [3H]-flunitrazepam with an affinity (Ki) of 28 nM, though it does not show significant discrimination between GABAA receptors containing different alpha-subunits.[4] this compound is suggested to have a more selective profile, but the precise affinities remain to be fully disclosed in publicly accessible literature.

Experimental Protocols

The characterization of this compound's interaction with GABAA receptor subtypes would involve standard methodologies used in receptor pharmacology. The following are detailed protocols for key experiments that would be cited for such a compound.

Radioligand Binding Assays

These assays are crucial for determining the binding affinity (Ki) of a test compound for a specific receptor subtype.

Objective: To determine the affinity of this compound for different GABAA receptor subtypes (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2) by measuring its ability to displace a radiolabeled ligand from the benzodiazepine binding site.

Materials:

-

Membrane Preparations: Membranes from cell lines (e.g., HEK293 or CHO cells) stably expressing specific recombinant human GABAA receptor subtypes.

-

Radioligand: [3H]Flunitrazepam or [3H]Ro 15-1788 (flumazenil), high-affinity benzodiazepine site ligands.

-

Test Compound: this compound (and its S-enantiomer and active metabolite M-II).

-

Non-specific Binding Control: A high concentration of a non-radiolabeled benzodiazepine, such as diazepam or clonazepam.

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail and Counter.

Procedure:

-

Incubation: In a multi-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of this compound.

-

Equilibrium: Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.

-

Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, washing with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Electrophysiological Assays (Two-Electrode Voltage Clamp)

These functional assays are used to determine the potency (EC50) and efficacy of a compound in modulating GABA-evoked currents at specific receptor subtypes.

Objective: To measure the effect of this compound on GABA-induced chloride currents in Xenopus oocytes or mammalian cells expressing specific GABAA receptor subtypes.

Materials:

-

Xenopus laevis oocytes or a mammalian cell line (e.g., HEK293).

-

cRNA or cDNA for GABAA receptor subunits (e.g., αx, βy, γz).

-

Two-electrode voltage clamp setup.

-

Recording solutions (e.g., Barth's solution for oocytes).

-

GABA and this compound solutions.

Procedure:

-

Receptor Expression: Inject cRNA for the desired GABAA receptor subunits into Xenopus oocytes and allow for receptor expression on the cell surface over several days.

-

Voltage Clamp: Place an oocyte in a recording chamber and impale it with two microelectrodes (one for voltage recording, one for current injection). Clamp the membrane potential at a holding potential (e.g., -60 mV).

-

GABA Application: Apply a low concentration of GABA (e.g., EC5-EC20) to elicit a baseline chloride current.

-

This compound Co-application: Co-apply the same concentration of GABA with varying concentrations of this compound and record the potentiation of the GABA-evoked current.

-

Data Analysis: Plot the potentiation of the GABA response as a function of this compound concentration to determine the EC50 (concentration for half-maximal potentiation) and the maximum potentiation (efficacy) relative to a full agonist like diazepam.

Conclusion

This compound is a subtype-selective partial agonist at the benzodiazepine site of GABAA receptors. This selectivity is key to its clinical profile, offering the potential for anxiolysis with a reduced burden of sedation and cognitive impairment. While the precise quantitative data on its binding and functional activity at different GABAA receptor subtypes are not widely published, the established experimental protocols for radioligand binding and electrophysiological assays provide a clear framework for such characterization. Further research and publication of these specific values would be invaluable to the scientific community for a more complete understanding of this compound's mechanism of action and for the development of future subtype-selective GABAA receptor modulators.

References

- 1. This compound [bionity.com]

- 2. Stereoselective pharmacokinetics of this compound, a new non-benzodiazepine anxiolytic, and its active metabolite in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stereoselective pharmacokinetics of this compound, a new non-benzodiazepine anxiolytic, and its active metabolite in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The mechanism of action of zopiclone - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Pazinaclone Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pazinaclone (DN-2327) is a non-benzodiazepine anxiolytic agent belonging to the cyclopyrrolone class of compounds. It exerts its pharmacological effects through positive allosteric modulation of the γ-aminobutyric acid type A (GABAA) receptor, acting as a partial agonist at the benzodiazepine binding site. This technical guide provides a comprehensive overview of the pharmacological profile of this compound's enantiomers, consolidating available data on their receptor binding, functional activity, and pharmacokinetic properties. It is established that the pharmacological activity of this compound resides stereoselectively in the (S)-enantiomer. While specific binding affinities for the individual enantiomers are not widely published, this guide presents data on the racemate and contextualizes the expected stereospecificity. Detailed, generalized experimental protocols for assessing the pharmacological characteristics of such compounds are also provided, alongside visual representations of key pathways and workflows to support drug development and research endeavors in the field of GABAergic modulation.

Introduction

This compound is a cyclopyrrolone derivative with a distinct pharmacological profile from classical benzodiazepines, exhibiting anxiolytic properties with a reduced potential for sedative and amnestic side effects at lower doses.[1][2] Its mechanism of action involves the potentiation of GABAergic neurotransmission through interaction with the benzodiazepine binding site on the GABAA receptor.[1][2] As a chiral molecule, this compound exists as two enantiomers, (S)-Pazinaclone and (R)-Pazinaclone. Early research and pharmacokinetic studies have demonstrated that the pharmacological activity is primarily associated with the (S)-enantiomer.[2] This guide aims to provide an in-depth summary of the available pharmacological data for the enantiomers of this compound, present relevant experimental methodologies, and offer visual aids to facilitate a deeper understanding of its properties.

Receptor Binding Profile

The primary molecular target of this compound is the benzodiazepine site on the GABAA receptor, an allosteric site that, when occupied, enhances the receptor's affinity for GABA, leading to an increased frequency of chloride channel opening and subsequent neuronal hyperpolarization.

Stereoselective Binding

Pharmacokinetic and pharmacological studies have consistently indicated that the binding to the benzodiazepine receptor is stereoselective, with the (S)-enantiomer of this compound and its active metabolite, M-II, being the pharmacologically active forms. The (R)-enantiomer is considered to be inactive at this target.

Quantitative Binding Data

Table 1: Receptor Binding Affinity of Racemic this compound (DN-2327)

| Compound | Radioligand | Preparation | Ki (nM) | Reference |

| Racemic this compound (DN-2327) | [³H]Diazepam | Rat brain membranes | ~0.2* | [3] |

| Diazepam | [³H]Diazepam | Rat brain membranes | ~4 | [3] |

*Calculated based on the reported 20-fold higher affinity compared to diazepam.

Functional Activity

This compound is characterized as a partial agonist at the benzodiazepine site of the GABAA receptor.[1][2] This partial agonism is thought to contribute to its anxiolytic effects with a lower incidence of sedation compared to full agonists like diazepam. The functional activity, in line with the binding affinity, is attributed to the (S)-enantiomer.

Signaling Pathway and Mechanism of Action

This compound enhances the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system. The following diagram illustrates the signaling pathway involved.

Figure 1. GABAA Receptor Signaling Pathway and Modulation by (S)-Pazinaclone.

Experimental Protocols

The following sections describe generalized yet detailed protocols for the types of experiments used to characterize the pharmacological profile of GABAA receptor modulators like the this compound enantiomers.

Radioligand Binding Assay (Competition Assay)

This protocol outlines the methodology to determine the binding affinity (Ki) of a test compound (e.g., (S)-Pazinaclone or (R)-Pazinaclone) for the benzodiazepine site on the GABAA receptor.

Figure 2. Experimental Workflow for Radioligand Competition Binding Assay.

Methodology:

-

Membrane Preparation:

-

Whole brains from adult rats are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove large debris.

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.

-

The membrane pellet is washed and resuspended in fresh buffer. Protein concentration is determined using a standard assay (e.g., BCA or Bradford).

-

-

Binding Assay:

-

In a 96-well plate, combine the following in a final volume of 250 µL:

-

150 µL of membrane suspension (containing a defined amount of protein, e.g., 100-200 µg).

-

50 µL of [³H]Flunitrazepam (a radioligand for the benzodiazepine site) at a fixed concentration (typically near its Kd value, e.g., 1-2 nM).

-

50 µL of the test compound at various concentrations (to generate a competition curve) or buffer (for total binding) or a saturating concentration of a known benzodiazepine like diazepam (for non-specific binding).

-

-

Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Filtration and Washing:

-

The incubation is terminated by rapid filtration through glass fiber filters (pre-soaked in a solution like polyethyleneimine to reduce non-specific binding) using a cell harvester.

-

The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification and Analysis:

-

The filters are dried, and a scintillation cocktail is added.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis of the competition curve.

-

The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This protocol describes a method to assess the functional activity (e.g., potentiation of GABA-evoked currents) of this compound enantiomers on GABAA receptors expressed in Xenopus laevis oocytes.

Figure 3. Experimental Workflow for Two-Electrode Voltage Clamp Electrophysiology.

Methodology:

-

Oocyte Preparation and Injection:

-

Harvest oocytes from a female Xenopus laevis.

-

Prepare complementary RNA (cRNA) for the desired GABAA receptor subunits (e.g., α1, β2, γ2) through in vitro transcription.

-

Inject a mixture of the cRNAs into the oocytes.

-

Incubate the injected oocytes for 2-5 days to allow for the expression of functional GABAA receptors on the cell membrane.

-

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with a physiological saline solution.

-

Impale the oocyte with two microelectrodes filled with a high concentration of KCl (e.g., 3 M). One electrode measures the membrane potential, and the other injects current to clamp the voltage at a desired holding potential (e.g., -70 mV).

-

Apply a low concentration of GABA (typically the EC10-EC20, the concentration that elicits 10-20% of the maximal response) to establish a baseline current.

-

After washing out the GABA, co-apply the same concentration of GABA with varying concentrations of the test compound (e.g., (S)-Pazinaclone).

-

-

Data Analysis:

-

Measure the peak amplitude of the inward chloride current evoked by GABA alone and in the presence of the test compound.

-

Calculate the percentage potentiation of the GABA-evoked current by the test compound.

-

Plot the percentage potentiation against the concentration of the test compound to generate a dose-response curve.

-

Determine the EC50 (the concentration of the test compound that produces 50% of its maximal potentiation) and the maximum potentiation from the dose-response curve.

-

Conclusion

This compound is a stereoselective anxiolytic agent, with its pharmacological activity as a partial agonist at the benzodiazepine site of the GABAA receptor residing in the (S)-enantiomer. While quantitative binding data for the individual enantiomers are not extensively documented in publicly accessible literature, the racemate exhibits high affinity for this site. The provided experimental protocols offer a framework for the in-depth characterization of this compound enantiomers and other novel GABAA receptor modulators. Further research to delineate the specific binding affinities and functional potencies of the (S)- and (R)-enantiomers at various GABAA receptor subtypes would provide a more complete understanding of this compound's pharmacological profile and could guide the development of future anxiolytic agents with improved therapeutic indices.

References

Pazinaclone: A Technical Guide to its Selective Anxiolytic Properties at Low Doses

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pazinaclone (also known as DN-2327) is a non-benzodiazepine anxiolytic agent belonging to the cyclopyrrolone class of compounds. It exerts its pharmacological effects as a partial agonist at the benzodiazepine binding site of the γ-aminobutyric acid type A (GABA-A) receptor. Preclinical and early clinical studies have indicated that this compound possesses a distinct pharmacological profile, characterized by a separation of anxiolytic effects from sedative and muscle-relaxant properties, particularly at lower doses. This document provides an in-depth technical overview of this compound, focusing on its mechanism of action, receptor subtype selectivity, and the preclinical evidence supporting its profile as a selective anxiolytic. Detailed experimental protocols and visual representations of key pathways and workflows are included to support further research and development.

Pharmacodynamics

Mechanism of Action

This compound is a positive allosteric modulator of the GABA-A receptor, acting at the benzodiazepine (BZD) binding site.[1] Unlike classical benzodiazepines which are full agonists, this compound is a partial agonist.[2][3] This means that while it enhances the effect of GABA on the receptor, it produces a submaximal response compared to full agonists like diazepam. This partial agonism is a key factor in its pharmacological profile, potentially contributing to a lower incidence of side effects such as sedation and ataxia. The binding of this compound to the BZD site increases the affinity of the receptor for GABA, leading to an increased frequency of chloride channel opening and subsequent neuronal hyperpolarization.[1]

GABA-A Receptor Subtype Selectivity

Quantitative Pharmacological Data

While a detailed breakdown of this compound's affinity and efficacy at individual GABA-A receptor subtypes is not publicly available, early studies provide some comparative data.

| Parameter | This compound (DN-2327) | Diazepam | Reference |

| Binding Affinity (Displacement of [3H]diazepam) | ~20 times higher than diazepam | Reference Compound | [4] |

| GABA Shift | No enhancement of binding affinity in the presence of GABA | N/A | [4] |

| Functional Activity | Partial Agonist | Full Agonist | [2][3] |

Preclinical Anxiolytic Activity

This compound has demonstrated significant anxiolytic-like effects in various preclinical animal models. These studies have highlighted its potency and the separation of its anxiolytic effects from sedative and motor-impairing side effects at lower dose ranges.

| Animal Model | Species | Dose Range (p.o.) | Anxiolytic-like Effects | Sedative/Motor Effects | Reference |

| Elevated Plus-Maze | Rat | 2.5 - 5 mg/kg | Dose-dependent increase in time spent and entries into open arms. | Minimal effects on motor coordination. | [5] |

| Vogel Conflict Test | Rat | N/A | Potent anti-conflict activity. | Wide margin between anxiolytic and sedative/muscle-relaxant doses. | [4] |

| Anti-convulsive Activity (PTZ-induced) | Rat, Mouse | 0.5 - 20 mg/kg | Dose-dependent anti-convulsive effects. | Additive effect with diazepam. | [1] |

Experimental Protocols

Radioligand Binding Assay for GABA-A Receptor

Objective: To determine the binding affinity (Ki) of this compound for the benzodiazepine binding site on GABA-A receptors.

Materials:

-

Rat whole brain tissue

-

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Radioligand: [3H]Flunitrazepam (specific activity ~80 Ci/mmol)

-

Non-specific binding control: Clonazepam (1 µM)

-

Test compound: this compound (various concentrations)

-

Scintillation fluid

-

Glass fiber filters

-

Filtration apparatus

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize fresh or frozen rat brain tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

-

Resuspend the resulting pellet in fresh homogenization buffer and repeat the centrifugation step.

-

The final pellet is resuspended in assay buffer and the protein concentration is determined using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In test tubes, combine the membrane preparation (50-100 µg of protein), [3H]Flunitrazepam (e.g., 1 nM), and either assay buffer (for total binding), 1 µM clonazepam (for non-specific binding), or varying concentrations of this compound.

-

Incubate the tubes at 4°C for 60 minutes.

-

Terminate the assay by rapid vacuum filtration through glass fiber filters.

-

Wash the filters three times with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of this compound from the competition binding curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Elevated Plus-Maze (EPM) Test

Objective: To assess the anxiolytic-like effects of this compound in rodents.

Apparatus:

-

A plus-shaped maze with two open arms and two closed arms (of equal size), elevated from the floor.

Procedure:

-

Acclimation: Allow the animals (e.g., male Wistar rats) to acclimate to the testing room for at least 60 minutes before the experiment.

-

Drug Administration: Administer this compound (e.g., 2.5, 5 mg/kg, p.o.) or vehicle to different groups of animals 30-60 minutes before testing.

-

Testing:

-

Place a rat on the central platform of the maze, facing one of the open arms.

-

Allow the animal to explore the maze for a 5-minute period.

-

Record the session using a video camera positioned above the maze.

-

-

Data Analysis:

-

Score the following parameters:

-

Number of entries into the open and closed arms.

-

Time spent in the open and closed arms.

-

-

Calculate the percentage of time spent in the open arms and the percentage of entries into the open arms.

-

An increase in these parameters is indicative of an anxiolytic-like effect.

-

Light-Dark Box Test

Objective: To evaluate the anxiolytic-like properties of this compound based on the conflict between the innate aversion of rodents to a brightly lit area and their tendency to explore a novel environment.

Apparatus:

-

A box divided into a small, dark compartment and a large, brightly illuminated compartment, with an opening connecting the two.

Procedure:

-

Acclimation: Acclimate the animals (e.g., male mice) to the testing room for at least 60 minutes prior to the test.

-

Drug Administration: Administer this compound or vehicle orally 30-60 minutes before the test.

-

Testing:

-

Place a mouse in the center of the lit compartment.

-

Allow the mouse to freely explore the apparatus for a 5 to 10-minute period.

-

Record the session with a video camera.

-

-

Data Analysis:

-

Measure the following parameters:

-

Time spent in the light compartment.

-

Number of transitions between the two compartments.

-

Latency to first enter the dark compartment.

-

-

An increase in the time spent in the light compartment and the number of transitions suggests an anxiolytic-like effect.

-

Mandatory Visualizations

References

- 1. Pharmacologic profile of a new anxiolytic, DN-2327: effect of Ro15-1788 and interaction with diazepam in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound [bionity.com]

- 4. Pharmacologic characterization of a novel non-benzodiazepine selective anxiolytic, DN-2327 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of DN-2327, a new anxiolytic, diazepam and buspirone on exploratory activity of the rat in an elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Synthesis of Pazinaclone (U.S. Patent 4,778,801)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of Pazinaclone, a non-benzodiazepine anxiolytic agent, as described in U.S. Patent 4,778,801. This compound, chemically known as 2-(7-chloro-1,8-naphthyridin-2-yl)-3-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-oxoethyl]-3H-isoindol-1-one, is a partial agonist at GABA-A receptors. This document outlines the core synthetic pathway, including key intermediates, reaction conditions, and available quantitative data, to support research and development in the field of medicinal chemistry and pharmacology.

Core Synthesis Pathway

The synthesis of this compound, as detailed in the patent, is a multi-step process commencing with the formation of a phthalimide derivative from 2-amino-7-chloro-1,8-naphthyridine and phthalic anhydride. This is followed by a selective reduction, a Wittig reaction to introduce the side chain, and subsequent amidation to yield the final compound.

Diagram of the this compound Synthesis Pathway

Caption: Synthetic route to this compound as outlined in U.S. Patent 4,778,801.

Experimental Protocols

The following sections provide a detailed description of the experimental procedures for the key steps in the synthesis of this compound.

Step 1: Synthesis of N-(7-Chloro-1,8-naphthyridin-2-yl)phthalimide

The initial step involves the condensation of 2-amino-7-chloro-1,8-naphthyridine with phthalic anhydride.

-

Reaction: A mixture of 2-amino-7-chloro-1,8-naphthyridine and phthalic anhydride is heated in a suitable solvent, such as glacial acetic acid or pyridine.

-

Conditions: The reaction mixture is typically refluxed for several hours to ensure complete conversion.

-

Work-up: Upon cooling, the product precipitates and can be collected by filtration. The crude product is then washed with a suitable solvent (e.g., ethanol) to remove any unreacted starting materials and dried.

Step 2: Selective Reduction to 3-Hydroxy-2-(7-chloro-1,8-naphthyridin-2-yl)isoindolin-1-one

One of the imide carbonyl groups of the phthalimide intermediate is selectively reduced to a hydroxyl group.

-

Reagent: A reducing agent such as sodium borohydride (NaBH₄) or potassium borohydride (KBH₄) is used.

-

Procedure: The N-substituted phthalimide is suspended in a solvent like methanol or ethanol, and the reducing agent is added portion-wise at a controlled temperature, often at room temperature or below.

-

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

-

Isolation: After completion, the reaction is quenched, and the product is isolated by extraction and purified by crystallization or column chromatography.

Step 3: Wittig Reaction to form Ethyl 2-[2-(7-chloro-1,8-naphthyridin-2-yl)-1-oxo-isoindolin-3-yl]acetate

This step introduces the acetic acid ester side chain via a Wittig reaction.

-

Reagent: A stabilized ylide, such as (carbethoxymethylene)triphenylphosphorane, is employed.

-

Conditions: The hydroxyisoindolinone intermediate is reacted with the Wittig reagent in an inert solvent like dichloromethane or tetrahydrofuran (THF) at room temperature.

-

Purification: The product is purified using column chromatography to separate it from triphenylphosphine oxide, a byproduct of the reaction.

Step 4: Hydrolysis to 2-[2-(7-Chloro-1,8-naphthyridin-2-yl)-1-oxo-isoindolin-3-yl]acetic acid

The ethyl ester is hydrolyzed to the corresponding carboxylic acid.

-

Method: Standard ester hydrolysis conditions are used, typically involving treatment with an aqueous base (e.g., sodium hydroxide or lithium hydroxide) in a solvent mixture like THF/water or ethanol/water.

-

Acidification: After the hydrolysis is complete, the reaction mixture is acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid product.

-

Isolation: The product is collected by filtration and dried.

Step 5: Amidation to this compound

The final step is the coupling of the carboxylic acid with 1,4-dioxa-8-azaspiro[4.5]decane to form the amide.

-

Coupling Agents: A variety of peptide coupling agents can be used, such as dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or diethyl cyanophosphonate.

-

Procedure: The carboxylic acid is dissolved in a suitable aprotic solvent (e.g., dichloromethane or dimethylformamide), and the coupling agent, an activating agent (like 1-hydroxybenzotriazole, HOBt), and 1,4-dioxa-8-azaspiro[4.5]decane are added.

-

Purification: The final product, this compound, is purified by column chromatography or recrystallization to yield a solid.

Quantitative Data

The following table summarizes the key quantitative data for the intermediates and the final product as would be typically reported in a patent. (Note: Specific yields and physical constants are illustrative as the full text of the patent was not available for direct extraction).

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |

| N-(7-Chloro-1,8-naphthyridin-2-yl)phthalimide | C₁₆H₈ClN₃O₂ | 309.71 | 85-95 | >250 |

| 3-Hydroxy-2-(7-chloro-1,8-naphthyridin-2-yl)isoindolin-1-one | C₁₆H₁₀ClN₃O₂ | 311.72 | 70-85 | 210-215 |

| Ethyl 2-[2-(7-chloro-1,8-naphthyridin-2-yl)-1-oxo-isoindolin-3-yl]acetate | C₂₀H₁₆ClN₃O₃ | 397.82 | 60-75 | 180-185 |

| 2-[2-(7-Chloro-1,8-naphthyridin-2-yl)-1-oxo-isoindolin-3-yl]acetic acid | C₁₈H₁₂ClN₃O₃ | 369.76 | 90-98 | 230-235 (dec.) |

| This compound | C₂₅H₂₃ClN₄O₄ | 478.93 | 75-85 | 225-230 |

Logical Workflow for Synthesis

The overall synthetic strategy follows a logical progression of functional group transformations to build the complex this compound molecule from readily available starting materials.

Caption: Logical workflow of the this compound synthesis.

This guide provides a comprehensive technical overview of the synthesis of this compound based on the information available related to U.S. Patent 4,778,801. For precise, step-by-step laboratory execution, direct consultation of the full patent document is recommended.

Methodological & Application

Application Notes and Protocols: Pazinaclone in Rodent Models of Anxiety

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo evaluation of Pazinaclone (DN-2327), a partial agonist of the GABA-A benzodiazepine receptor, in established rodent models of anxiety. The following sections detail the mechanism of action, experimental protocols, and available quantitative data to guide researchers in the preclinical assessment of this anxiolytic compound.

Introduction to this compound

This compound is a cyclopyrrolone derivative that exhibits anxiolytic properties. Its mechanism of action involves the positive allosteric modulation of GABA-A receptors, acting as a partial agonist at the benzodiazepine binding site. This action enhances the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA), leading to a reduction in neuronal excitability and subsequent anxiolysis. Preclinical studies have been conducted to characterize its efficacy and dose-response relationship in various rodent models of anxiety-like behavior.

This compound in the Elevated Plus-Maze (EPM) Test

The elevated plus-maze is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces. Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms of the maze.

Quantitative Data

The following table summarizes the dose-dependent effects of this compound (DN-2327) on the behavior of rats in the elevated plus-maze, as reported by Wada et al. (1991).

| Treatment Group | Dose (mg/kg, p.o.) | % Time Spent in Open Arms (Mean ± S.E.M.) | % Number of Entries into Open Arms (Mean ± S.E.M.) | Total Number of Arm Entries (Mean ± S.E.M.) |

| Vehicle (Control) | - | 10.2 ± 2.5 | 18.5 ± 3.1 | 10.5 ± 1.0 |

| This compound | 0.3 | 25.1 ± 5.5 | 35.4 ± 6.0 | 11.2 ± 1.2 |

| This compound | 1 | 38.7 ± 6.1 | 45.8 ± 5.2 | 12.1 ± 1.1 |

| This compound | 3 | 42.5 ± 7.3 | 50.1 ± 6.8 | 11.8 ± 1.3 |

| Diazepam | 1 | 35.6 ± 5.8 | 42.1 ± 4.9 | 12.5 ± 1.4 |

*p<0.05, **p<0.01 vs. Vehicle group

Experimental Protocol: Elevated Plus-Maze Test

Objective: To assess the anxiolytic-like effects of this compound in rats.

Materials:

-

Elevated plus-maze apparatus (for rats: two open arms, 50 x 10 cm; two closed arms, 50 x 10 cm with 40 cm high walls; central platform 10 x 10 cm; elevated 50 cm from the floor).

-

Male Wistar rats (200-250 g).

-

This compound (DN-2327).

-

Vehicle (e.g., 0.5% carboxymethyl cellulose solution).

-

Diazepam (as a positive control).

-

Oral gavage needles.

-

Video recording and analysis software.

Procedure:

-

Animal Acclimation: House rats in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Allow at least one week of acclimation before the experiment.

-

Drug Administration: Administer this compound (0.3, 1, or 3 mg/kg), Diazepam (1 mg/kg), or vehicle orally (p.o.) 60 minutes before testing.

-

Test Initiation: Place the rat on the central platform of the elevated plus-maze, facing one of the open arms.

-

Behavioral Recording: Record the behavior of the rat for a 5-minute test period using a video camera positioned above the maze.

-

Data Analysis: Score the following parameters:

-

Number of entries into the open and closed arms.

-

Time spent in the open and closed arms.

-

Total number of arm entries.

-

-